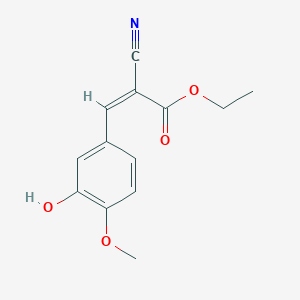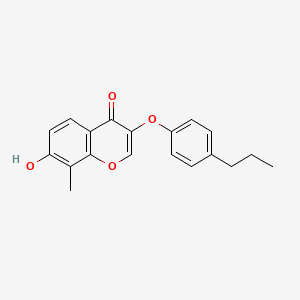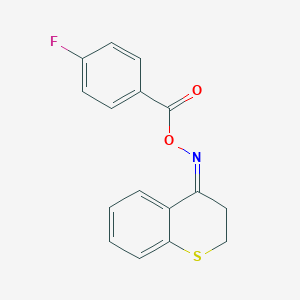
ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate, also known as ethyl ferulate, is a chemical compound that belongs to the family of phenolic esters. It is a yellowish-brown powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. Ethyl ferulate is an important compound in the field of natural products chemistry due to its various biological activities.
作用機序
The mechanism of action of ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the development of various diseases. Ethyl ferulate has also been shown to modulate various signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl ferulate has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Ethyl ferulate has also been reported to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
The advantages of using ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in lab experiments include its low toxicity, high solubility in organic solvents, and its ability to scavenge free radicals and inhibit the activity of enzymes involved in the development of various diseases. The limitations of using this compound ferulate in lab experiments include its relatively high cost, low stability in aqueous solutions, and its limited availability.
将来の方向性
For the research on ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate include the development of new synthesis methods to improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its synergistic effects with other natural products. Furthermore, the use of this compound 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
合成法
Ethyl ferulate can be synthesized by the esterification of ferulic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 60-80°C for 2-3 hours. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate acetate or methanol.
科学的研究の応用
Ethyl ferulate has been extensively studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Ethyl ferulate has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases. Furthermore, ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylate ferulate has been reported to have a protective effect on the liver, heart, and kidneys.
特性
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-12(17-2)11(15)7-9/h4-7,15H,3H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIYZYNSJSYIEP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-3-(1-naphthyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5910892.png)
![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5910899.png)
![N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5910900.png)

![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)



![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)


![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)